molecular formula C12H9Cl2NO2 B13677268 Ethyl 3,6-dichloroisoquinoline-4-carboxylate

Ethyl 3,6-dichloroisoquinoline-4-carboxylate

Cat. No.: B13677268
M. Wt: 270.11 g/mol
InChI Key: YRTDOVTXKUPEOJ-UHFFFAOYSA-N
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Description

Ethyl 3,6-dichloroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms and an ethyl ester group attached to an isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,6-dichloroisoquinoline-4-carboxylate typically involves the reaction of 3,6-dichloroisoquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dichloroisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups attached to the isoquinoline ring, depending on the reagents used.

Scientific Research Applications

Ethyl 3,6-dichloroisoquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 3,6-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,6-dichloroquinoline-3-carboxylate
  • Ethyl 2-chloroquinoline-3-carboxylate
  • Ethyl 6-chloro-1,2-dihydro-2-oxo-4-phenylquinoline-3-carboxylate

Uniqueness

Ethyl 3,6-dichloroisoquinoline-4-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

ethyl 3,6-dichloroisoquinoline-4-carboxylate

InChI

InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)10-9-5-8(13)4-3-7(9)6-15-11(10)14/h3-6H,2H2,1H3

InChI Key

YRTDOVTXKUPEOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CC2=CN=C1Cl)Cl

Origin of Product

United States

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